N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a potent and selective inhibitor of the metalloprotease tumor necrosis factor-α converting enzyme (TACE). TACE is responsible for the cleavage of the pro-inflammatory cytokine TNF-α, and its inhibition has potential therapeutic applications in a variety of inflammatory diseases.
Mécanisme D'action
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide exerts its inhibitory effect on TACE by binding to the active site of the enzyme, preventing its cleavage of TNF-α. This results in reduced levels of TNF-α and other pro-inflammatory cytokines, leading to decreased inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have potential therapeutic applications in cancer. It has been shown to inhibit the growth and migration of cancer cells, as well as induce apoptosis in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is its selectivity for TACE, which allows for more targeted inhibition of TNF-α cleavage. However, its potency may also make it difficult to use in certain experimental settings, as high concentrations may be required to achieve significant inhibition.
Orientations Futures
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide may focus on its potential therapeutic applications in additional inflammatory and autoimmune diseases, as well as its potential use in cancer therapy. Additionally, further studies may investigate the potential for combination therapy with other anti-inflammatory agents, as well as the development of more potent and selective TACE inhibitors.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves a multi-step process, beginning with the reaction of 2-aminopyrimidine with 1,3,4-thiadiazol-2-yl isocyanate to form the corresponding urea. This intermediate is then reacted with 4-(2-chloroethyl)piperazine to form the final product, this compound.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to effectively inhibit TACE activity both in vitro and in vivo, leading to reduced levels of TNF-α and other pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7OS/c1-10-17-18-13(22-10)16-11(21)9-19-5-7-20(8-6-19)12-14-3-2-4-15-12/h2-4H,5-9H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNCZNPCCPTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.